ethyl 4-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 4-{2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDO}BENZOATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction using 4-methoxyphenyl derivatives.
Acetylation and esterification: The final steps involve acetylation of the amine group followed by esterification to introduce the ethyl benzoate moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 4-{2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[1,5-a]pyrazine core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-{2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Researchers use this compound to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of pyrazolo[1,5-a]pyrazine derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to bind to various biological macromolecules, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its therapeutic potential.
Comparison with Similar Compounds
ETHYL 4-{2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDO}BENZOATE can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
4-METHOXYPHENYLACETATE: Known for its simpler structure and different biological activities.
4-ETHYL-2-METHOXYPHENOL: Another compound with a methoxyphenyl group, but with different pharmacological properties.
PPARα, -γ, and -δ agonists: Compounds with similar core structures but different substituents, leading to varied biological activities.
The uniqueness of ETHYL 4-{2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDO}BENZOATE lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N4O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(31)17-4-8-18(9-5-17)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)16-6-10-19(32-2)11-7-16/h4-14H,3,15H2,1-2H3,(H,25,29) |
InChI Key |
RILLHBCESNBSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
Origin of Product |
United States |
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